molecular formula C18H20N2O8S2 B4587115 N,N'-bis(2-furylmethyl)-4,6-dimethoxy-1,3-benzenedisulfonamide

N,N'-bis(2-furylmethyl)-4,6-dimethoxy-1,3-benzenedisulfonamide

Cat. No.: B4587115
M. Wt: 456.5 g/mol
InChI Key: DMFJPUACQFRONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-bis(2-furylmethyl)-4,6-dimethoxy-1,3-benzenedisulfonamide is a useful research compound. Its molecular formula is C18H20N2O8S2 and its molecular weight is 456.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 456.06610795 g/mol and the complexity rating of the compound is 687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Benzenesulfonamide derivatives are synthesized for various biological activities, including antibacterial, antioxidant, and DNA-cleavage activities. For instance, bis-1,2,3-triazole derivatives synthesized from benzenesulfonamides exhibit good to excellent antioxidant activity and moderate to excellent antibacterial activity against common pathogens. Additionally, some derivatives have been found to effectively cleave DNA at certain concentrations, indicating potential applications in molecular biology research and therapeutic interventions (N. Reddy et al., 2016).

Anticancer Applications

Sulfonamides, including those with complex molecular structures, are explored for their anticancer properties. Research into novel sulfonamide anticancer agents has shown promising results in arresting the cell cycle and inhibiting critical enzymes involved in physiological processes linked to cancer. These compounds are in clinical development for treating solid tumors, highlighting the potential of sulfonamide derivatives in oncology (C. Supuran, 2003).

Chemical Sensing and Environmental Applications

Benzenesulfonamide derivatives are also utilized in developing sensors for detecting heavy metal ions, such as cobalt ions, in environmental samples. Such applications are crucial for monitoring and managing environmental pollution and ensuring water safety. The compounds are synthesized using environmentally friendly methodologies and characterized for their selective and sensitive sensing capabilities (T. Sheikh et al., 2016).

Enzyme Inhibition for Therapeutic Research

Research into benzenesulfonamide derivatives has identified their potential as inhibitors of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are targets in treating neurological disorders like Alzheimer's disease. These compounds show significant inhibitory activity, offering a basis for developing therapeutic agents (Nabih Lolak et al., 2020).

Properties

IUPAC Name

1-N,3-N-bis(furan-2-ylmethyl)-4,6-dimethoxybenzene-1,3-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O8S2/c1-25-15-9-16(26-2)18(30(23,24)20-12-14-6-4-8-28-14)10-17(15)29(21,22)19-11-13-5-3-7-27-13/h3-10,19-20H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFJPUACQFRONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=CO2)S(=O)(=O)NCC3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N'-bis(2-furylmethyl)-4,6-dimethoxy-1,3-benzenedisulfonamide
Reactant of Route 2
Reactant of Route 2
N,N'-bis(2-furylmethyl)-4,6-dimethoxy-1,3-benzenedisulfonamide
Reactant of Route 3
N,N'-bis(2-furylmethyl)-4,6-dimethoxy-1,3-benzenedisulfonamide
Reactant of Route 4
Reactant of Route 4
N,N'-bis(2-furylmethyl)-4,6-dimethoxy-1,3-benzenedisulfonamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N,N'-bis(2-furylmethyl)-4,6-dimethoxy-1,3-benzenedisulfonamide
Reactant of Route 6
Reactant of Route 6
N,N'-bis(2-furylmethyl)-4,6-dimethoxy-1,3-benzenedisulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.